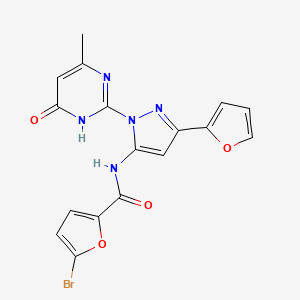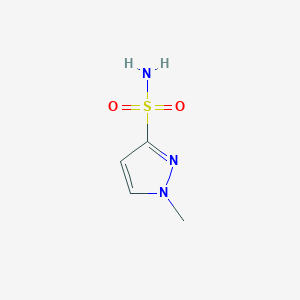
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol, commonly referred to as THPT, is a cyclic ether molecule that has been studied as a potential therapeutic agent for a variety of diseases. THPT is a derivative of tetrahydropyran, a six-membered ring structure containing four oxygen atoms and two carbon atoms. THPT has been found to possess a wide range of biological activities, including antitumor, antioxidant, antidiabetic, and anti-inflammatory activities.
Applications De Recherche Scientifique
THPT has been studied for its potential therapeutic applications in a variety of diseases. Its antitumor activity has been studied in a number of cancer cell lines, including human hepatocellular carcinoma, human gastric cancer, and human prostate cancer. Its antioxidant activity has been studied in a number of cell lines, including human umbilical vein endothelial cells and human monocytic leukemia cells. Its antidiabetic activity has been studied in mouse models of type 2 diabetes, and its anti-inflammatory activity has been studied in a variety of models of inflammation.
Mécanisme D'action
The exact mechanism of action of THPT is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the synthesis of proinflammatory molecules, such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase. It is also believed to act by inhibiting the activity of several transcription factors involved in the regulation of inflammatory pathways, such as nuclear factor-κB and activator protein-1.
Biochemical and Physiological Effects
THPT has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the synthesis of proinflammatory molecules, such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase. It has also been found to inhibit the activity of several transcription factors involved in the regulation of inflammatory pathways, such as nuclear factor-κB and activator protein-1. In addition, it has been found to have a protective effect against oxidative stress, to reduce the production of reactive oxygen species, and to reduce the levels of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
THPT has several advantages for lab experiments. It is a relatively simple molecule to synthesize and is easily available. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It has a relatively low solubility in aqueous solutions, and its exact mechanism of action is not yet fully understood.
Orientations Futures
There are a number of potential future directions for the study of THPT. Further research is needed to better understand its mechanism of action and to develop more effective methods of synthesis. In addition, further research is needed to explore its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and inflammation. Finally, further research is needed to explore its potential applications in other areas, such as drug delivery, food preservation, and cosmetics.
Méthodes De Synthèse
THPT is synthesized through a multi-step process. The first step involves the reaction of trityl chloride with 2-methyl-3-hydroxy-4-phenylbutan-2-ol in the presence of a base. This reaction gives rise to a trityl ether, which is then reacted with an aqueous solution of sodium hydroxide and sodium bicarbonate to form THPT. The reaction is carried out at a temperature of 60°C and a pressure of 1.2 atm. The reaction is complete after 8 hours, and the product is isolated by extraction with ethyl acetate.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-SJSRKZJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


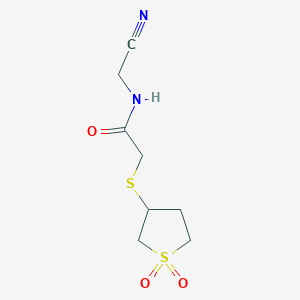
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2903688.png)
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)
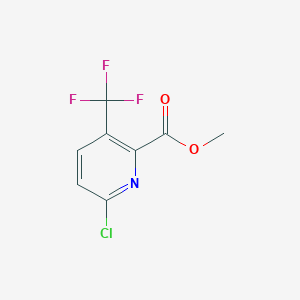
![(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2903693.png)
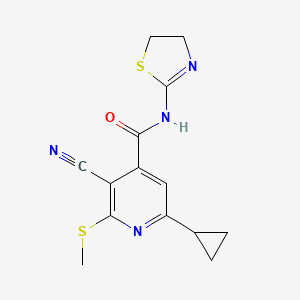
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)

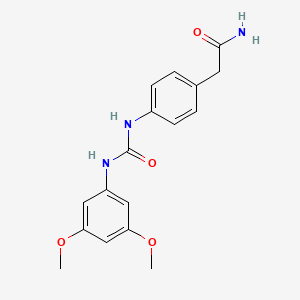
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)

